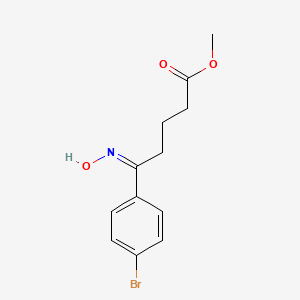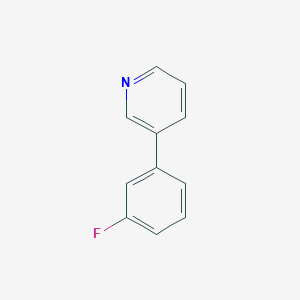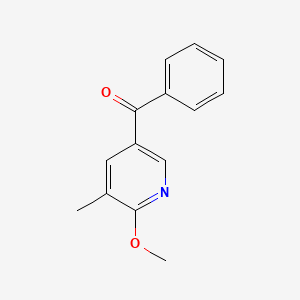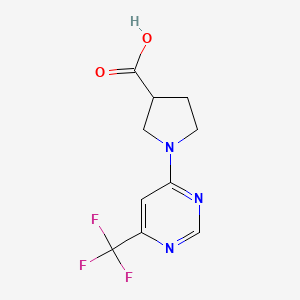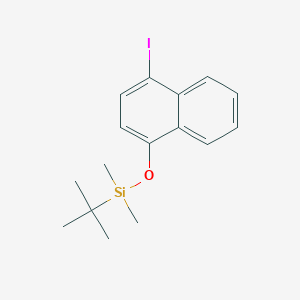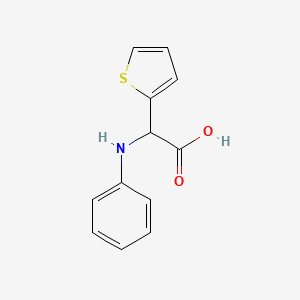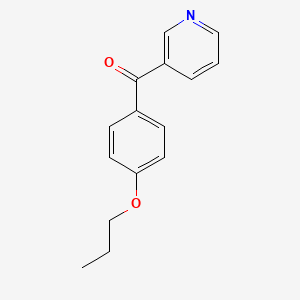
(4-Propoxyphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propoxyphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a propoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-3-yl-methanes. This method utilizes water as the oxygen source under mild conditions, resulting in the formation of the desired ketone . The reaction typically proceeds with moderate to good yields, depending on the specific substrates and conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Propoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-3-yl-methanes to form the ketone.
Substitution: Reagents such as halogens, acids, and bases can be used to introduce various substituents onto the aromatic rings.
Major Products Formed
The primary product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
(4-Propoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Aromatic ketones like this one are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (4-Propoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s aromatic ketone structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-3-yl)methanone: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.
(4-Fluorophenyl)(pyridin-3-yl)methanone:
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Features an aminopyrimidine group, which significantly alters its chemical behavior and biological interactions.
Uniqueness
(4-Propoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other aromatic ketones and can lead to unique applications in various fields.
Properties
CAS No. |
1187171-47-6 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(4-propoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15NO2/c1-2-10-18-14-7-5-12(6-8-14)15(17)13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3 |
InChI Key |
RTLCSRBKIHQZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
![6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]](/img/structure/B15228303.png)
![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)
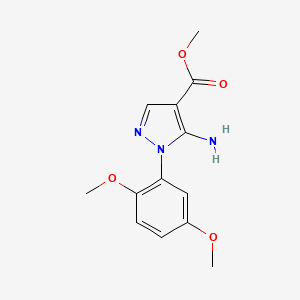

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)
